3-chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Description

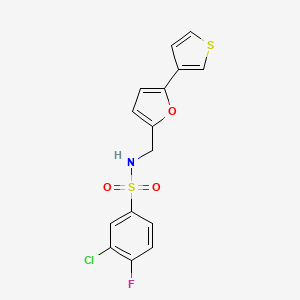

3-Chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro group at position 3, a fluoro group at position 4, and an N-alkylated substituent comprising a furan-thiophene hybrid moiety. The furan-thiophene moiety introduces unique electronic and steric properties, which may influence binding affinity or metabolic stability compared to simpler aryl substituents.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO3S2/c16-13-7-12(2-3-14(13)17)23(19,20)18-8-11-1-4-15(21-11)10-5-6-22-9-10/h1-7,9,18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMYOUMBOAOWIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two primary components:

- 3-Chloro-4-fluorobenzenesulfonyl chloride : The electrophilic sulfonyl chloride precursor.

- ((5-(Thiophen-3-yl)furan-2-yl)methyl)amine : The nucleophilic amine component.

Key challenges include ensuring regioselective halogenation of the benzene ring and constructing the furan-thiophene hybrid scaffold.

Synthesis of 3-Chloro-4-Fluorobenzenesulfonyl Chloride

Halogenation of Benzene Derivatives

The chloro and fluoro substituents are introduced via directed electrophilic substitution or halogen exchange reactions:

Method A: Sequential Chlorination and Fluorination

Chlorination :

Conversion to Sulfonyl Chloride :

Method B: Balz-Schiemann Reaction for Fluorination

Synthesis of ((5-(Thiophen-3-yl)Furan-2-yl)Methyl)Amine

Sulfonamide Coupling Reaction

Standard Sulfonamide Formation

Alternative Synthetic Routes

One-Pot Tandem Coupling

Optimization and Challenges

Regioselectivity in Halogenation

Stability of Furan-Thiophene Moiety

- Acid Sensitivity : Furan rings are prone to decomposition under strong acidic conditions. Use mild reagents (e.g., NaBH₃CN instead of BH₃).

Analytical Characterization

Chemical Reactions Analysis

3-chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

Medicinal Chemistry

Drug Development

This compound serves as a building block for synthesizing pharmaceutical agents. Its unique structure, featuring both chloro and fluoro groups, enhances its biological activity and interaction with target molecules. Research indicates that it may exhibit therapeutic effects against various diseases, including cancer and bacterial infections.

Biological Studies

The compound is utilized in biological studies to investigate its interaction with biological macromolecules. Understanding these interactions is crucial for assessing its potential as a drug candidate. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways, although further research is required to elucidate these mechanisms fully.

Materials Science

Organic Semiconductors

Due to its unique electronic properties, 3-chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is also explored for applications in materials science, particularly in the development of organic semiconductors. Its ability to form stable films and exhibit desirable electrical properties makes it a candidate for use in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Anticancer Activity

A notable study investigated the anticancer properties of related compounds, revealing that derivatives of this sulfonamide exhibited significant cytotoxic effects against various cancer cell lines. For example, one derivative demonstrated an IC50 value of approximately 4.22 μM against HeLa cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has provided insights into how modifications to the compound's structure can influence its biological activity. Key features include:

| Feature | Importance |

|---|---|

| Fluorine Substitution | Increases potency |

| Thiophene and Furan Moieties | Essential for stability and reactivity |

| Sulfonamide Moiety | Contributes to overall biological activity |

These insights guide the design of more potent analogs with improved efficacy against targeted diseases.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain receptors or enzymes, while the thiophene and furan moieties can contribute to its overall stability and reactivity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Compound 28 (2-Benzylthio-4-chloro-5-methyl-N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]benzenesulfonamide)

- Substituents : Chloro, methyl, and triazine groups on the benzene ring; benzylthio and trifluoromethylphenyl groups.

- Key Differences : Replaces the fluoro and furan-thiophene groups with methyl and triazine moieties. The triazine ring introduces a planar, electron-deficient system, contrasting with the electron-rich furan-thiophene in the target compound.

- Physicochemical Properties: Melting point 287–289 °C; IR bands at 3457 cm⁻¹ (NH) and 1320 cm⁻¹ (SO₂).

3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide

- Substituents : Chloro, methoxy, and dual N-alkylation with furan-3-yl and thiophen-2-yl groups.

- Key Differences : Methoxy substituent (electron-donating) replaces the fluoro group (electron-withdrawing), altering the benzene ring’s electronic profile. The thiophene is attached at position 2 instead of 3, affecting spatial orientation.

- Synthesis Implications : Dual N-alkylation may complicate regioselectivity compared to the target compound’s single N-substitution .

Ranitidine-Related Compounds

- Example: N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide.

- Key Differences: Incorporates a dimethylaminomethyl-furan group and nitroacetamide side chain. The dimethylamino group enhances solubility via protonation, while the nitro group introduces redox sensitivity absent in the target compound .

Table 1: Key Properties of Sulfonamide Derivatives

Key Observations:

Electronic Effects : The fluoro group in the target compound enhances electrophilicity at the benzene ring compared to methoxy or methyl substituents in analogues. This may influence interactions with biological targets (e.g., enzymes requiring electron-deficient aromatic systems) .

Heterocycle Geometry: Thiophen-3-yl substitution (target) vs.

Synthetic Accessibility : The Suzuki-Miyaura coupling method () used for similar furan-thiophene systems suggests the target compound could be synthesized in moderate yields (40–70%) under aqueous conditions .

Biological Activity

3-Chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with chloro and fluoro groups, as well as a thiophene-furan moiety. The molecular formula is with a molecular weight of 371.8 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of chloro and fluoro substituents enhances binding affinity, while the thiophene and furan components contribute to stability and reactivity. Further research is required to elucidate the precise pathways involved .

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing furan and thiophene moieties have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The potential for this compound to act against these pathogens warrants investigation .

Anticancer Potential

Studies have highlighted the anticancer potential of sulfonamide derivatives. For example, compounds structurally related to the target compound have demonstrated moderate activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial activity of related compounds against multiple strains, finding that certain derivatives outperformed traditional antibiotics like streptomycin. This suggests that the target compound could be developed into a novel antibacterial agent .

- Cytotoxicity Tests : In vitro cytotoxicity assays on cancer cell lines showed varying degrees of inhibition, with some derivatives achieving IC50 values comparable to established chemotherapeutics. This implies potential for further development in cancer treatment .

Table 1: Biological Activity Summary of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.